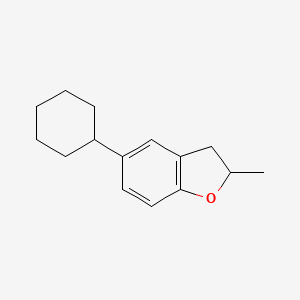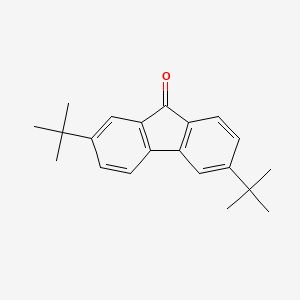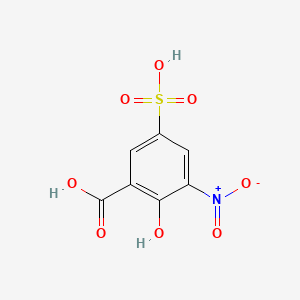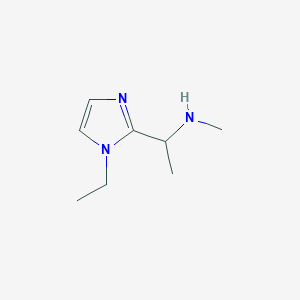![molecular formula C12H15N3O B13955591 3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridine ring, making it part of the pyrrolopyridine family. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Annulation: Ring annulation to introduce the pyridine ring.
Functional Group Modification: Introduction of the ethyl and methyl groups through alkylation reactions.
Amidation: Formation of the carboxamide group via amidation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Cycloaddition: Participates in cycloaddition reactions to form larger fused ring systems.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, it can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions. This makes it a promising candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activity.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of diketopyrrolopyrrole compounds.
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide stands out due to its unique substitution pattern and potential for higher specificity in biological applications .
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-ethyl-2,4-dimethylpyrrolo[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-4-9-7(2)14-10-5-8(12(13)16)6-15(3)11(9)10/h5-6H,4H2,1-3H3,(H2,13,16) |
InChI-Schlüssel |
LGMHCKYZMNNDDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC(=CN2C)C(=O)N)N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)






![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)



![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
